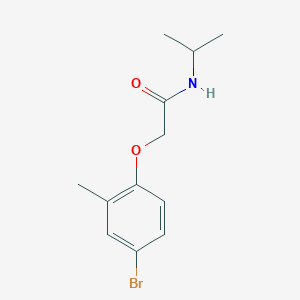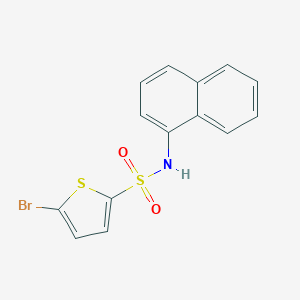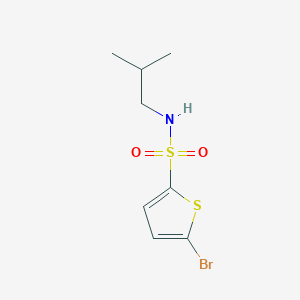
2-(4-bromo-2-methylphenoxy)-N-isopropylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromo-2-methylphenoxy)-N-isopropylacetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BML-210, and it has been found to have several interesting properties that make it useful for a variety of applications.
Mécanisme D'action
The mechanism of action of BML-210 is not fully understood, but it is believed to involve the inhibition of the activity of certain enzymes that are involved in the inflammatory response. This inhibition leads to a reduction in the production of inflammatory cytokines, which in turn reduces inflammation and related symptoms.
Biochemical and Physiological Effects
BML-210 has been found to have several interesting biochemical and physiological effects. In addition to its anti-inflammatory properties, BML-210 has also been found to have antioxidant properties, which make it useful for the prevention of oxidative stress-related diseases. Additionally, BML-210 has been found to have neuroprotective properties, which make it a promising candidate for the development of drugs to treat neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BML-210 for lab experiments is its high potency and specificity. BML-210 has been found to be highly effective at inhibiting the activity of the enzymes involved in the inflammatory response, which makes it a valuable tool for studying the mechanisms of inflammation and related diseases. However, one limitation of BML-210 is that it can be difficult to synthesize, which can limit its availability for use in lab experiments.
Orientations Futures
There are several potential future directions for the study of BML-210. One promising area of research is the development of new drugs based on the structure of BML-210 that have even greater potency and specificity for the enzymes involved in the inflammatory response. Additionally, BML-210 may have applications in the treatment of other diseases, such as cancer and cardiovascular disease, which are also associated with inflammation. Finally, further research is needed to fully understand the mechanisms of action of BML-210 and its potential applications in scientific research and drug development.
Méthodes De Synthèse
The synthesis of BML-210 involves the reaction of 2-(4-bromo-2-methylphenoxy)acetamide with isopropylamine. The reaction is typically carried out under carefully controlled conditions to ensure that the final product is of high purity and quality.
Applications De Recherche Scientifique
BML-210 has been found to have a wide range of potential applications in scientific research. One of the most promising areas of application is in the study of inflammation and related diseases. BML-210 has been found to have potent anti-inflammatory properties, which make it a promising candidate for the development of new drugs to treat inflammatory diseases.
Propriétés
Formule moléculaire |
C12H16BrNO2 |
|---|---|
Poids moléculaire |
286.16 g/mol |
Nom IUPAC |
2-(4-bromo-2-methylphenoxy)-N-propan-2-ylacetamide |
InChI |
InChI=1S/C12H16BrNO2/c1-8(2)14-12(15)7-16-11-5-4-10(13)6-9(11)3/h4-6,8H,7H2,1-3H3,(H,14,15) |
Clé InChI |
MCJVAEAKUUKXCF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NC(C)C |
SMILES canonique |
CC1=C(C=CC(=C1)Br)OCC(=O)NC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1,1'-biphenyl]-2-yl-2-[4-ethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B297016.png)
![N-(3-ethoxypropyl)-2-[2-methyl(methylsulfonyl)anilino]acetamide](/img/structure/B297019.png)
![2-[3-fluoro(methylsulfonyl)anilino]-N-(4-isopropylphenyl)acetamide](/img/structure/B297020.png)
![N-[4-(acetylamino)phenyl]-2-[(methylsulfonyl)anilino]propanamide](/img/structure/B297021.png)
![2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]-N-(2-isopropylphenyl)acetamide](/img/structure/B297022.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-methylbenzyl)sulfanyl]acetamide](/img/structure/B297023.png)


![2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B297031.png)
![2-{5-chloro[(3,4-dimethoxyphenyl)sulfonyl]-2-methoxyanilino}-N-(2-isopropylphenyl)acetamide](/img/structure/B297034.png)
![2-({[2,4-dichloro(phenylsulfonyl)anilino]acetyl}amino)-N-isobutylbenzamide](/img/structure/B297037.png)
![N-isobutyl-2-({[4-isopropyl(phenylsulfonyl)anilino]acetyl}amino)benzamide](/img/structure/B297038.png)
![2-[4-chloro-2-methyl(methylsulfonyl)anilino]-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B297039.png)
![N-(4-ethoxyphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B297040.png)